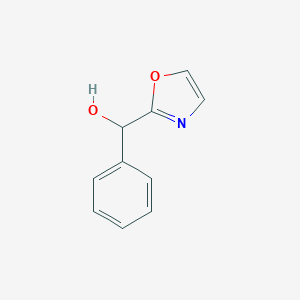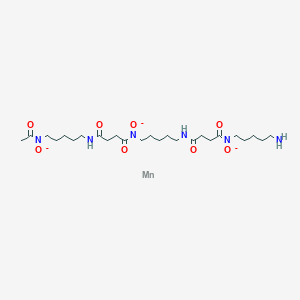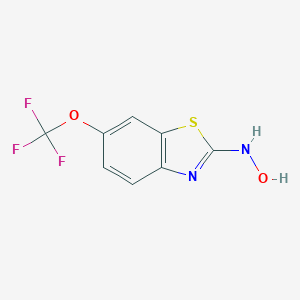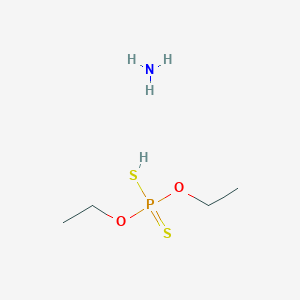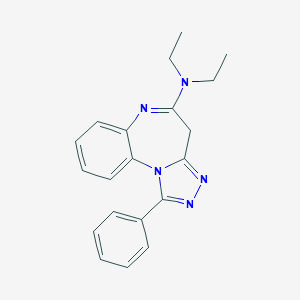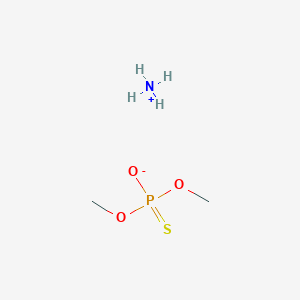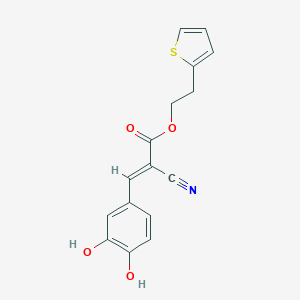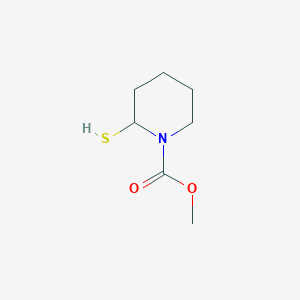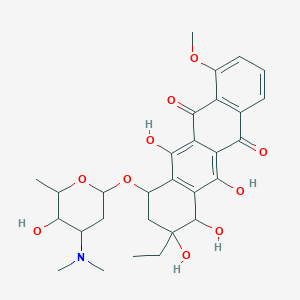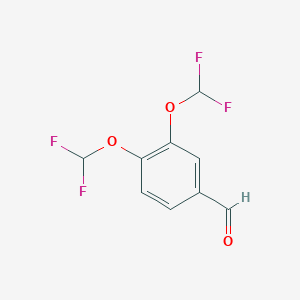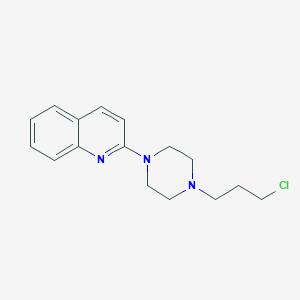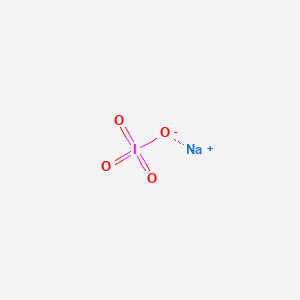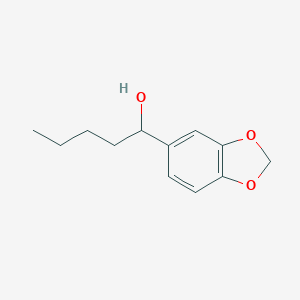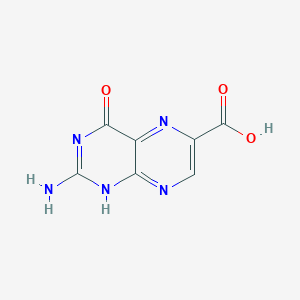![molecular formula C11H23NO2Si B143482 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one CAS No. 126748-42-3](/img/structure/B143482.png)
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one, also known as TBS-azetidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBS-azetidine belongs to the class of azetidinone compounds and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the enzyme's function, leading to a decrease in its activity. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to inhibit the activity of several enzymes involved in various physiological processes, including inflammation and viral replication.
Biochemische Und Physiologische Effekte
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been found to have several biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a decrease in inflammation. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been found to have antiviral activity against several viruses, including HIV and hepatitis C virus. Additionally, 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the function of enzymes and their role in various physiological processes. However, one limitation of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee. One area of interest is the development of new drugs based on 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee for the treatment of various diseases, including inflammation, viral infections, and cancer. Another area of interest is the study of the mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee and its interactions with enzymes. This can provide valuable insights into the function of enzymes and their role in various physiological processes. Additionally, further research is needed to explore the potential applications of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in other fields, such as materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
126748-42-3 |
|---|---|
Produktname |
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one |
Molekularformel |
C11H23NO2Si |
Molekulargewicht |
229.39 g/mol |
IUPAC-Name |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]azetidin-2-one |
InChI |
InChI=1S/C11H23NO2Si/c1-8(9-7-12-10(9)13)14-15(5,6)11(2,3)4/h8-9H,7H2,1-6H3,(H,12,13) |
InChI-Schlüssel |
XDZTVBLUGCFKFW-UHFFFAOYSA-N |
SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

